N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide typically involves the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with propargylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and biological activity compared to other oxazole derivatives.
Biological Activity
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is a chemical compound belonging to the oxazole derivative class. Its unique structure, characterized by a five-membered heterocyclic compound containing nitrogen and oxygen, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a prop-2-enamide group attached to a 3,5-dimethyl-1,2-oxazole moiety. The oxazole ring significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
This compound has shown promising results in inhibiting bacterial growth. In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound significantly reduced cell viability in a dose-dependent manner.
- Mechanistic Insights : The compound appears to activate caspase pathways leading to apoptosis in cancer cells. Additionally, it may inhibit cell cycle progression at the G2/M phase.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated through various models:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were downregulated upon treatment with this compound in cellular models.
Case Studies and Research Findings
Study | Findings |
---|---|
In Vitro Antimicrobial Study | Demonstrated significant inhibition of Staphylococcus aureus with an MIC of 8 µg/mL. |
Cancer Cell Line Assay | Induced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours of exposure. |
Inflammation Model | Reduced levels of TNF-alpha by 40% in LPS-stimulated macrophages at 10 µM concentration. |
Comparison with Related Compounds
This compound can be compared with other oxazole derivatives known for their biological activities:
Compound | Biological Activity | Reference |
---|---|---|
Aleglitazar | Antidiabetic | |
Ditazole | Platelet aggregation inhibitor | |
Mubritinib | Tyrosine kinase inhibitor |
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-9(12)10-5-8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYXPBOVDHYJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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